1-[3-Methoxy-5-(trifluoromethyl)phenyl]-2-pyrrolidinone
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Overview
Description
1-[3-Methoxy-5-(trifluoromethyl)phenyl]-2-pyrrolidinone is a synthetic organic compound characterized by the presence of a pyrrolidinone ring attached to a methoxy and trifluoromethyl-substituted phenyl group
Preparation Methods
The synthesis of 1-[3-Methoxy-5-(trifluoromethyl)phenyl]-2-pyrrolidinone can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxy-5-(trifluoromethyl)benzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction conditions typically include refluxing the reactants in an appropriate solvent such as ethanol or methanol . Industrial production methods may involve optimization of reaction parameters to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[3-Methoxy-5-(trifluoromethyl)phenyl]-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The methoxy and trifluoromethyl groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as halides or amines, leading to the formation of various substituted derivatives
Scientific Research Applications
1-[3-Methoxy-5-(trifluoromethyl)phenyl]-2-pyrrolidinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound’s unique chemical properties make it useful in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[3-Methoxy-5-(trifluoromethyl)phenyl]-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and leading to downstream biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
1-[3-Methoxy-5-(trifluoromethyl)phenyl]-2-pyrrolidinone can be compared with similar compounds such as:
3-Methoxy-5-(trifluoromethyl)phenylboronic acid: This compound shares the methoxy and trifluoromethyl groups but differs in its boronic acid functionality, which imparts different chemical reactivity and applications.
5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone: This compound has a similar phenyl substitution pattern but differs in the length and structure of the carbon chain, affecting its physical and chemical properties.
3-(Trifluoromethyl)phenylacetic acid methyl ester:
Properties
Molecular Formula |
C12H12F3NO2 |
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Molecular Weight |
259.22 g/mol |
IUPAC Name |
1-[3-methoxy-5-(trifluoromethyl)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H12F3NO2/c1-18-10-6-8(12(13,14)15)5-9(7-10)16-4-2-3-11(16)17/h5-7H,2-4H2,1H3 |
InChI Key |
FGJLHQYZPJLKKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)N2CCCC2=O)C(F)(F)F |
Origin of Product |
United States |
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